5-Azaspiro[3.5]nonan-9-ol hydrochloride
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Overview
Description
5-Azaspiro[35]nonan-9-ol hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a nitrogen atom within the spiro ring system, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-9-ol hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-9-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
5-Azaspiro[3.5]nonan-9-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring system may play a crucial role in its binding to biological targets, leading to various biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride
- 7-Azaspiro[3.5]nonan-2-ol hydrochloride
- 5-Azaspiro[3.5]nonan-8-one hydrochloride
Uniqueness
5-Azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Azaspiro[3.5]nonan-9-ol hydrochloride is a spirocyclic compound characterized by its unique nitrogen and carbon framework, with the molecular formula C8H16ClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Structural Characteristics
The spirocyclic structure of this compound contributes to its biological activity. The positioning of the nitrogen atom within the spiro framework influences its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
7-Oxa-2-azaspiro[3.5]nonane hydrochloride | Spirocyclic | Contains an oxygen atom in the ring structure |
6-Azaspiro[3.5]nonan-2-one | Spirocyclic | Features a carbonyl group |
7-Azabicyclo[3.3.0]octane | Bicyclic | Different ring size but similar nitrogen content |
2-Methyl-7-azaspiro[3.5]nonan-2-ol | Spirocyclic | Methyl substitution influences biological activity |
Research indicates that this compound interacts with specific molecular targets, modulating biological processes that may lead to therapeutic effects. Its mechanism of action involves binding to enzymes or receptors, which can influence various signaling pathways related to cell growth and survival.
Biological Activity
- Enzyme Inhibition : Studies have shown that this compound acts as a potent inhibitor for certain enzymes, potentially offering therapeutic benefits in conditions where these enzymes play a critical role.
- Receptor Binding : The compound has demonstrated the ability to bind selectively to different receptors, suggesting its utility in pharmacological applications.
- Therapeutic Applications : Given its structural characteristics and biological activity, this compound is being explored for various therapeutic applications, including metabolic disorders and neurodegenerative diseases.
Case Studies
Recent studies have highlighted the compound's efficacy in preclinical models:
- Glucose Lowering Effects : A study involving a derivative of the compound showed favorable glucose-lowering effects in diabetic rats, indicating potential for treating metabolic disorders .
- Potent GPR119 Agonists : In research focused on GPR119 agonists, derivatives of this compound exhibited desirable pharmacokinetic profiles and significant biological activity, further supporting its therapeutic potential .
Ongoing Research
Ongoing investigations aim to elucidate the full spectrum of biological activities associated with this compound. Researchers are particularly interested in understanding its interactions at the molecular level and how these interactions translate into physiological effects.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-azaspiro[3.5]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-3-1-6-9-8(7)4-2-5-8;/h7,9-10H,1-6H2;1H |
InChI Key |
VPJPYJCRRGAENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCC2)NC1)O.Cl |
Origin of Product |
United States |
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